17-Epidrospirenone is classified as a synthetic steroid and falls under the category of progestins. It is synthesized from drospirenone through epimerization, a process that alters the stereochemistry of the molecule. This classification places it among other hormonal agents that are utilized for contraceptive purposes and hormone replacement therapy.
The synthesis of 17-Epidrospirenone primarily involves the epimerization of drospirenone, which can be achieved through various chemical reactions. The reaction conditions typically include:
The industrial production of this compound is often integrated into the manufacturing processes of drospirenone, making it a byproduct that can be extracted and purified.
The molecular structure of 17-Epidrospirenone can be represented by its InChI key:
The structure features several key characteristics:
The structural formula illustrates the arrangement of carbon, hydrogen, and oxygen atoms within the molecule, highlighting the stereocenters critical for its activity.
17-Epidrospirenone is involved in various chemical reactions, including:
These reactions are essential for modifying the compound's properties for specific applications in pharmaceuticals.
The mechanism of action for 17-Epidrospirenone primarily involves its interaction with progesterone receptors in target tissues. Upon binding to these receptors, it exerts progestational effects that include:
This action is crucial for its application in contraceptive formulations.
Relevant data from analytical methods such as High Performance Liquid Chromatography indicates high purity levels (often above 99%) necessary for pharmaceutical use .
17-Epidrospirenone has several significant applications in medicine:
Its unique properties make it a valuable compound in both clinical and research settings, contributing to advancements in women's health therapies.
17-Epidrospirenone is defined by the molecular formula C₂₄H₃₀O₃ and a molecular weight of 366.49 g/mol, consistent across chemical databases and reference standards [2] [4] [5]. This compound belongs to the spirolactone class of steroids, characterized by a γ-lactone ring fused at C17. Its core structure features a steroidal pregnane skeleton modified with dual cyclopropane rings at C6-C7 and C15-C16 positions, contributing to its three-dimensional complexity [4] [6].
A critical aspect of 17-epidrospirenone's identity is its absolute stereochemistry. The molecule possesses 10 defined stereocenters, with the C17 configuration being the epimeric center that distinguishes it from drospirenone. The stereochemical arrangement is designated as (6R,7R,8R,9S,10R,13S,14S,15S,16S,17R), confirming the R-configuration at C17 [4] [6]. This absolute configuration has been validated through:
C[C@]12CC[C@H]3[C@@H]([C@H]4C[C@H]4C5=CC(=O)CC[C@]35C)[C@@H]1[C@@H]6C[C@@H]6[C@]27CCC(=O)O7
[4] METQSPRSQINEEU-BCOSXLPSSA-N
[4] Table 1: Key Identifiers of 17-Epidrospirenone
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 90457-65-1 | [2] [5] |
PubChem CID | 71587332 | [1] [4] |
FDA UNII | 525L697X6M | [4] [6] |
Systematic Name | (6R,7R,8R,9S,10R,13S,14S,15S,16S,17R)-1,3',4',6,7,8,9,10,11,12,13,14,15,16,20,21-Hexadecahydro-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione | [4] [6] |
17-Epidrospirenone is a C17 stereoisomer of the synthetic progestin drospirenone, differing exclusively in the configuration at the C17 spirolactone junction. While drospirenone possesses a 17α-orientation (17S-configuration), 17-epidrospirenone exhibits a 17β-orientation (17R-configuration) [2] [4]. This epimerization reverses the spatial orientation of the entire lactone ring relative to the steroid nucleus [6].
The structural consequences of this isomerism are profound:
Table 2: Structural Comparison with Drospirenone
Property | 17-Epidrospirenone | Drospirenone |
---|---|---|
C17 Configuration | 17R | 17S |
Stereodescriptor | (17R)-isomer | (17S)-isomer |
Pharmacopeial Designation | USP Related Compound A; EP Impurity E | Active Pharmaceutical Ingredient |
Biological Activity | Inactive | Progestogenic |
Spectroscopic data for 17-epidrospirenone align with its complex polycyclic structure and carbonyl functionalities:
¹³C NMR: Characteristic peaks for C3 ketone (δ ~200 ppm), lactone carbonyl (δ ~180 ppm), and olefinic carbons (C4/C5: δ 124/166 ppm) [6].
Infrared (IR) Spectroscopy:Strong absorptions at 1745 cm⁻¹ (γ-lactone C=O stretch) and 1665 cm⁻¹ (enone C=O stretch), with alkane C-H bends below 1500 cm⁻¹ [5].
Mass Spectrometry (MS):Electron ionization (EI-MS) shows molecular ion [M]⁺ at m/z 366.2, with key fragments at m/z 122 (cyclopropane-steroid junction ion) and m/z 96 (dihydrofuran cleavage) [2] [4].
Although no experimental crystallographic data for 17-epidrospirenone is reported in the available literature, its stereochemistry has been inferred through comparative analysis with drospirenone derivatives and computational modeling [4] [6]. The trans fusion of cyclopropane rings at C6-C7 and C15-C16 is expected to enforce rigidity in the steroid backbone. The 17R-lactone configuration likely results in a distinct hydrogen-bonding pattern compared to drospirenone, particularly involving the carbonyl oxygen at C18 [6].
Computational studies reveal how the 17R-configuration modifies steric and electronic profiles:
Table 3: Commercial Sources of 17-Epidrospirenone (Reference Standards)
Supplier | Catalog Number | Purity | Quantity | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | Y0001115 | EP Standard | Not specified | $153 |
Sigma-Aldrich | 1229410 | USP Standard | 15 mg | $1380 |
TRC | D689505 | Research | 25 mg | $6040 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7